molecular formula C19H15N5O3S B11189838 N-(4-methoxybenzyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide

N-(4-methoxybenzyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide

Cat. No.: B11189838
M. Wt: 393.4 g/mol
InChI Key: YEEIEFOYGPQRCI-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique combination of functional groups, including a methoxyphenyl group, a pyridinyl group, an oxadiazole ring, and a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.

    Coupling Reactions: The methoxyphenyl group and the pyridinyl group are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

    Final Assembly: The final compound is assembled by coupling the thiazole and oxadiazole intermediates under suitable conditions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, boronic acids, halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes or receptors.

    Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly for its anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a functional material in various industrial applications.

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound shares structural similarities with the presence of a pyridinyl group and a carboxamide moiety.

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features pyridinyl groups and carboxamide functionalities, similar to the target compound.

Uniqueness

N-[(4-METHOXYPHENYL)METHYL]-4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE is unique due to its combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H15N5O3S

Molecular Weight

393.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C19H15N5O3S/c1-26-14-6-4-12(5-7-14)9-21-17(25)19-22-15(11-28-19)18-23-16(24-27-18)13-3-2-8-20-10-13/h2-8,10-11H,9H2,1H3,(H,21,25)

InChI Key

YEEIEFOYGPQRCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC(=CS2)C3=NC(=NO3)C4=CN=CC=C4

Origin of Product

United States

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